6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound “6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a purine ring, which is a type of heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and purine rings would likely contribute to the compound’s aromaticity, while the various alkyl and aryl substituents would affect its overall shape and size .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and purine rings might make it relatively stable and resistant to degradation .Scientific Research Applications
Synthesis and Chemical Properties
Precursors of Purine Analogs : This compound has been involved in the synthesis of 1-benzylimidazoles, which are important precursors of purine analogs. These precursors have shown potential in forming 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines, which are significant in biochemical applications (Alves, Proença, & Booth, 1994).
Host for Anions : Imidazole-based bisphenols, related to the compound , have been structurally characterized and found to be versatile hosts for anions, indicating their potential in developing new materials or chemical sensors (Nath & Baruah, 2012).
Biological Activity and Applications
Antiviral and Antihypertensive Activity : Research on derivatives of 7,8-polymethylenepurine, closely related to this compound, has revealed their potential in studying antiviral and antihypertensive activities (Nilov et al., 1995).
Pharmacological Evaluation : Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their pharmacological properties, indicating the potential of these compounds in developing new therapeutic agents (Zagórska et al., 2009).
Material Science and Engineering Applications
Catalysts in Chemical Reactions : Certain imidazole derivatives have been used as catalysts for the coupling reaction of nucleoside methyl phosphonamidites, highlighting their utility in synthetic chemistry and material science applications (Bats, Schell, & Engels, 2013).
Polymerization Catalysts : Imidazole compounds have shown effectiveness as catalysts in the oxidative polymerization of phenols, useful in the production of high-performance engineering plastics (Gamez et al., 2001).
Mechanism of Action
Properties
IUPAC Name |
6-butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-8-15(4)27-16(5)17(6)28-19-20(24-22(27)28)25(7)23(30)26(21(19)29)12-18-11-13(2)9-10-14(18)3/h9-11,15H,8,12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTWCNJWFWJVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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